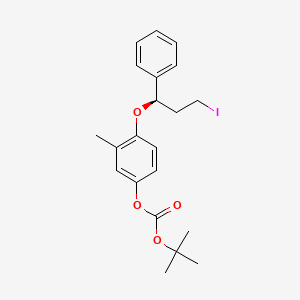
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether
描述
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether is a complex organic compound with the molecular formula C21H25IO4 and a molecular weight of 468.325 g/mol . This compound is characterized by the presence of a tert-butyl group, an iodo-phenylpropoxy moiety, and a methylphenyl carbonate structure. It is used in various chemical and biological research applications due to its unique chemical properties.
准备方法
The synthesis of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether involves several steps. One common synthetic route starts with the commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative . The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol . The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole . Introduction of a formyl group into the 4-position is done using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .
化学反应分析
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodo group in the compound can be substituted with other groups using nucleophilic substitution reactions.
科学研究应用
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether is used in various scientific research applications:
Medicine: It is investigated for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active intermediates. These intermediates can interact with cellular targets, modulating biological pathways and exerting therapeutic effects .
相似化合物的比较
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound is synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents.
生物活性
(R)-(2-Methyl-4-tert-butylcarbonate)benzene 1-(1-Phenyl-3-iodopropyl) Ether, with the molecular formula C21H25IO4 and a molecular weight of 468.33 g/mol, is a complex organic compound that has garnered attention for its biological activity, particularly as an inhibitor of monoamine transporters. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves multiple steps:
- Preparation of the Benzene Ring : The initial step involves reacting 2-methylphenol with tert-butyl chloroformate in the presence of a base like pyridine to introduce the tert-butylcarbonate group.
- Formation of Ether Linkage : The next step entails reacting the substituted benzene with 1-phenyl-3-iodopropane using sodium hydride as a strong base.
- Purification : Final purification is achieved through column chromatography to isolate the desired compound in high purity.
The primary biological activity of this compound is its role as an inhibitor of monoamine transporters. This inhibition affects the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism underlies its potential therapeutic effects in treating neurological disorders .
Biological Activity and Research Findings
Research has shown that this compound exhibits significant biological activity, particularly in neuropharmacology. Below are key findings from various studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological implications of this compound:
- Neuropharmacological Study : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential use in treating depression .
- Comparative Analysis : Compared with other monoamine uptake inhibitors, this compound showed a more selective inhibition profile, making it a candidate for further development in pharmacotherapy .
- Toxicological Assessment : Toxicity studies indicated that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety profile for clinical applications .
属性
IUPAC Name |
tert-butyl [4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25IO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHARZRBRSPUSSZ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCI)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCI)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739860 | |
| Record name | tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-26-3 | |
| Record name | tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















